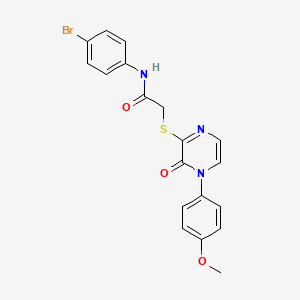

![molecular formula C22H25ClFN3O3S B2505607 2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1216457-00-9](/img/structure/B2505607.png)

2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , 2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride, is a derivative of a class of compounds that have been synthesized for various applications in chemical research. While the specific compound is not directly described in the provided papers, the structural motifs and functional groups such as the fluorophenyl ring, methoxybenzothiazole, and morpholinoethyl acetamide are present in related compounds. For instance, the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole with a 4-fluorobenzyl and a 4-methoxyphenyl group is detailed in one of the papers . This suggests a similar synthetic approach could be applied to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from common precursors. The paper describes the preparation of a morpholinomethyl derivative via an intermediate imidazo[2,1-b][1,3,4]thiadiazole compound . The process likely involves nucleophilic substitution reactions, condensation, and possibly cyclization steps. The exact synthesis of the compound would require a tailored approach, considering the specific functional groups and the desired final structure.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as IR spectrum and 1H NMR, as well as X-ray crystal structure analysis . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For the compound , similar analytical methods would be employed to elucidate its structure, including the confirmation of the acetamide linkage and the orientation of the morpholinoethyl group.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the fluorophenyl and methoxybenzothiazole groups. The fluorine atom can participate in hydrogen bonding and influence the electron density of the aromatic system, while the methoxy group could be involved in nucleophilic substitution reactions under certain conditions. The morpholinoethyl acetamide portion of the molecule would likely contribute to the solubility and could be involved in reactions typical of amides, such as hydrolysis or condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of the fluorine atom and the methoxy group would affect the compound's polarity, solubility, and boiling point. The crystal packing of related compounds exhibits intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which could also be expected in the compound , influencing its solid-state properties and stability .

Scientific Research Applications

Crystal Structure and Synthesis

The crystal structures of two related (oxothiazolidin-2-ylidene)acetamides were described, comparing their structures to understand the molecular arrangement better. This type of research contributes to the fundamental understanding of molecular interactions and design principles for new compounds (Galushchinskiy et al., 2017).

Synthesis and structural analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with morpholinomethyl groups, showcase the methodologies for creating compounds with potential biological activities. The crystal packing exhibits various intermolecular interactions, hinting at the potential for diverse chemical properties and applications (Banu et al., 2013).

Biological Activities

Certain thiazole derivatives, including compounds similar to the query molecule, have been investigated for Src kinase inhibitory and anticancer activities. This research demonstrates the potential of such compounds in therapeutic applications, highlighting the importance of structural motifs in biological activity (Fallah-Tafti et al., 2011).

Novel derivatives related to the query compound have shown significant anti-inflammatory activity, emphasizing the role of molecular design in developing new therapeutic agents (Sunder & Maleraju, 2013).

properties

IUPAC Name |

2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S.ClH/c1-28-18-6-7-19-20(15-18)30-22(24-19)26(9-8-25-10-12-29-13-11-25)21(27)14-16-2-4-17(23)5-3-16;/h2-7,15H,8-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVQDCFQOQASCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)

![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)

![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)

![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)

![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)

![(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505543.png)

![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)